Acute Intravenous Toxicity in Mice: 20-Fold Reduction Compared to Amphotericin B
In a direct head-to-head comparative toxicological study, AME demonstrated approximately 20-fold lower acute intravenous toxicity than its parent compound amphotericin B in mice [1]. This reduction was observed following single intravenous dose administration [1]. Critically, the acute toxicity of AME was not potentiated by pre-existing chemically induced hepatic or renal damage, nor by concurrent administration of amphotericin B or flucytosine [1].
| Evidence Dimension | Acute intravenous toxicity (LD50, mice) |
|---|---|
| Target Compound Data | LD50 approximately 20-fold higher than AMB (exact LD50 values not specified in abstract) |
| Comparator Or Baseline | Amphotericin B (AMB) |
| Quantified Difference | AME approximately 20 times less toxic than AMB |
| Conditions | Single intravenous dose in mice; also tested in presence of chemically induced hepatic or renal damage |
Why This Matters
This 20-fold acute toxicity reduction enables high-dose experimental regimens that would be lethal with amphotericin B, directly impacting maximum tolerated dose in animal studies.
- [1] Keim GR, Sibley PL, Yoon YH, Kulesza JS, Zaidi IH, Miller MM, Poutsiaka JW. Comparative toxicological studies of amphotericin B methyl ester and amphotericin B in mice, rats, and dogs. Antimicrob Agents Chemother. 1976;10(4):687-690. PMID: 984803. View Source
